molecular formula C14H15ClFNO B13435106 1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride

1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride

Cat. No.: B13435106
M. Wt: 267.72 g/mol
InChI Key: ULOAPTIXFZUCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropentyl)-1H-indole-3-carbonyl chloride is a synthetic indole derivative characterized by a 5-fluoropentyl chain at the indole nitrogen and a reactive carbonyl chloride group at the 3-position. Its synthesis involves treating 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride, yielding the acyl chloride intermediate with an Rf value of 0.85 (ethyl acetate:hexane 1:1) . This compound is primarily an intermediate for synthesizing bioactive molecules, particularly synthetic cannabinoid receptor agonists (SCRAs), due to its reactivity and versatility in forming amides or esters.

Properties

IUPAC Name

1-(5-fluoropentyl)indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO/c15-14(18)12-10-17(9-5-1-4-8-16)13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOAPTIXFZUCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(5-fluoropentyl)-1H-indole-3-carbonyl chloride generally involves two main stages:

  • Stage 1: Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid
  • Stage 2: Conversion of the carboxylic acid to the corresponding acyl chloride

This approach ensures high purity and reactivity of the final acyl chloride intermediate for further synthetic applications.

Synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic Acid

The key precursor, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, is synthesized via alkylation and subsequent functional group transformations:

  • Alkylation of Indole: The indole nucleus is alkylated at the nitrogen atom using 1-bromo-5-fluoropentane under basic conditions (e.g., sodium hydride or potassium carbonate in DMF or THF). This step yields 1-(5-fluoropentyl)-1H-indole.

  • Introduction of Carboxylic Acid: The 3-position of the indole is functionalized to introduce the carboxylic acid group. This is often achieved by first forming a trifluoroacetyl intermediate via reaction with trifluoroacetic anhydride, followed by hydrolysis under reflux with potassium hydroxide in a methanol/toluene mixture to yield the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid in good yield.

Table 1: Typical Reaction Conditions for Carboxylic Acid Synthesis

Step Reagents/Conditions Yield (%) Notes
N-Alkylation 1-bromo-5-fluoropentane, NaH or K2CO3, DMF, 0 °C to RT >90 Alkylation at nitrogen
Trifluoroacetylation Trifluoroacetic anhydride, one-pot method - Intermediate formation
Hydrolysis KOH, MeOH/PhMe, reflux, 1-2 hours 75-85 Conversion to carboxylic acid

Conversion to this compound

The carboxylic acid is then converted to the corresponding acyl chloride using classical chlorinating agents:

  • Chlorinating Agents: Oxalyl chloride or thionyl chloride (SOCl2) are commonly employed. Oxalyl chloride is often preferred due to mild reaction conditions and cleaner by-products.

  • Reaction Conditions: The acid is dissolved in an inert solvent such as dichloromethane or toluene, cooled to 0 °C, and oxalyl chloride is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the reaction completes (typically 1–2 hours). Residual oxalyl chloride and solvent are removed under reduced pressure to isolate the acyl chloride.

Table 2: Typical Conditions for Acyl Chloride Formation

Reagent Solvent Temperature Time Yield (%) Notes
Oxalyl chloride Dichloromethane 0 °C to RT 1–2 hours 85–95 Clean conversion, mild conditions
Thionyl chloride Toluene Reflux 2–3 hours 80–90 Requires careful handling

Research Outcomes and Analytical Data

  • The synthetic route described yields the carboxylic acid intermediate with high purity and good yield, which is critical for downstream amide coupling reactions.

  • The acyl chloride intermediate is typically characterized by NMR spectroscopy, IR (carbonyl stretch near 1800 cm^-1), and mass spectrometry to confirm structure and purity.

  • Reaction monitoring is often performed by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

  • The acyl chloride is highly reactive and generally used immediately or stored under inert atmosphere at low temperature to prevent hydrolysis.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Observations Reference(s)
N-Alkylation of indole 1-bromo-5-fluoropentane, NaH/K2CO3, DMF High yield, selective N-alkylation
Trifluoroacetylation Trifluoroacetic anhydride, one-pot Intermediate formation
Hydrolysis to carboxylic acid KOH, MeOH/toluene, reflux Good yield, clean conversion
Conversion to acyl chloride Oxalyl chloride, DCM, 0 °C to RT High yield, mild conditions
Alternative catalysis EtAlCl2 catalysis in toluene Enhanced regioselectivity (related compounds)

Chemical Reactions Analysis

1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom or other groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Researchers study its interactions with cannabinoid receptors to understand the effects on cellular signaling pathways.

    Medicine: It is investigated for potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational drugs.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride involves binding to cannabinoid receptors, primarily CB1 and CB2, in the brain and peripheral tissues. This binding activates the receptors, leading to changes in intracellular signaling pathways, including the inhibition of adenylate cyclase and modulation of ion channels. These effects result in altered neurotransmitter release and various physiological responses.

Comparison with Similar Compounds

Structural Analogs: Fluorinated Alkyl-Indole Derivatives

AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-ylmethanone)
  • Structure: Replaces the carbonyl chloride with a naphthylmethanone group.
  • Pharmacology : Acts as a high-affinity CB1/CB2 receptor agonist, with enhanced lipophilicity from the naphthyl group increasing blood-brain barrier penetration.
5F-MDMB-PICA (Methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate)
  • Structure: Features an amino ester substituent instead of chloride.
  • Applications : A scheduled SCRA with prolonged metabolic stability due to the ester moiety, commonly found in illicit herbal mixtures .
(1-(5-Fluoropentyl)-1H-indol-3-yl)(piperidin-1-yl)methanone (Compound 7)
  • Synthesis : Generated by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with piperidine, yielding a colorless oil (79% purity) .
  • Key Difference : The piperidine group reduces reactivity compared to the chloride, favoring receptor binding over synthetic utility.

Functional Analogs: Indole Derivatives with Diverse Substituents

5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b)
  • Structure : Lacks the fluoropentyl chain but includes a phenyl and nitrile group.
  • Properties : Colorless solid (mp 168°C), characterized by IR (CN stretch at 2189 cm⁻¹) and NMR data .
5-Fluoro-3-(triazolylethyl)-1H-indole (5e)
  • Structure : Contains a triazole-ethyl substituent synthesized via click chemistry.
  • Applications : Studied for antioxidant properties, contrasting with the neuroactive effects of fluoropentyl-indoles .
1-(4-Methoxybenzyl)-1H-indole-3-carbohydrazide Derivatives
  • Structure : Substituted with pyrazole or pyrazolone moieties.
  • Applications : Demonstrated antitumor activity in vitro, highlighting the indole core’s versatility beyond SCRAs .

Pharmacological and Regulatory Considerations

  • Toxicity and Regulation : Fluoropentyl-indole derivatives (e.g., AM-2201, 5F-MDMB-PICA) are classified as controlled substances due to high toxicity, psychoactivity, and lack of medical use .
  • Metabolic Stability : The carbonyl chloride’s reactivity makes it a short-lived intermediate, while esters (5F-MDMB-PICA) or amides (Compound 7) exhibit prolonged activity .
  • Structural-Activity Relationship (SAR) :
    • Fluorinated Alkyl Chain : Enhances lipophilicity and CB1 receptor binding.
    • Carbonyl Group : Determines metabolic fate; chlorides are precursors, while ketones/amides are end-products.

Biological Activity

1-(5-Fluoropentyl)-1H-indole-3-carbonyl Chloride is a synthetic compound belonging to the indole family, notable for its structural similarity to various synthetic cannabinoids. With a molecular formula of C14H15ClFNO and a molecular weight of approximately 273.73 g/mol, this compound features a fluoropentyl side chain and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

The carbonyl chloride functional group in this compound allows it to undergo nucleophilic substitution reactions. It can react with amines to form amides or with alcohols to yield esters. Hydrolysis in the presence of water converts it into 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, a significant metabolite in the study of synthetic cannabinoids.

Synthesis Overview

The synthesis typically involves several steps, starting from indole derivatives and incorporating the fluoropentyl chain through standard organic synthesis techniques. The compound is primarily used as an intermediate in the synthesis of various synthetic cannabinoids, which are studied for potential therapeutic effects and forensic applications.

Biological Activity

The biological activity of this compound is closely related to its role as a synthetic cannabinoid receptor agonist. It interacts predominantly with the cannabinoid type-1 (CB1) receptor, which is implicated in various physiological processes including pain modulation, appetite regulation, and mood alteration.

The compound's activity at the CB1 receptor leads to psychoactive effects similar to those observed with other synthetic cannabinoids. Research indicates that modifications in the structure of indole-based compounds can significantly alter their binding affinity and efficacy at cannabinoid receptors .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Characteristics
5F-PB-22Carboxylic acid instead of carbonyl chlorideKnown as a potent synthetic cannabinoid
CBL-2201Naphthalene ring additionExhibits different receptor binding profiles
Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylateMethyl ester derivativeLacks carbonyl chloride functionality
8-Quinolinyl ester derivativeAdditional quinoline moietyPotentially alters pharmacokinetics and receptor affinity

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of synthetic cannabinoids, including those derived from this compound. For instance, investigations into its metabolic pathways reveal that it undergoes phase I metabolism leading to various metabolites that may exhibit distinct biological activities .

In vitro studies have demonstrated that this compound can activate CB1 receptors with varying potency depending on structural modifications. For example, compounds with additional functional groups or altered carbon chains have shown enhanced receptor affinity or altered signaling pathways .

Q & A

Q. How is 1-(5-Fluoropentyl)-1H-indole-3-carbonyl chloride synthesized from its carboxylic acid precursor?

Methodological Answer: The synthesis involves converting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid to its acyl chloride derivative using oxalyl chloride (33 mM, 2.89 mL) in methylene chloride (35 mL) with a catalytic amount of dimethylformamide (DMF). The reaction is initiated at 0°C, stirred for 1 hour at room temperature, and concentrated under vacuum. The crude product is used directly in subsequent reactions without purification, as purification is challenging due to the compound's reactivity .

Key Data:

  • Reagents: Oxalyl chloride, DMF, CH₂Cl₂.
  • Conditions: 0°C → RT, 1 hour.
  • Yield: Not reported (used crude).
  • TLC Rf: 0.85 (ethyl acetate:hexane 1:1) .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer: Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify key functional groups, such as the fluoropentyl chain and acyl chloride moiety. Purity is assessed via thin-layer chromatography (TLC) using ethyl acetate:hexane (1:1) as the mobile phase. High-resolution mass spectrometry (HRMS) or LC-MS further validates molecular weight and isotopic patterns. For related indole derivatives, single-crystal X-ray diffraction has been employed to resolve structural ambiguities .

Q. What are typical reactions involving the acyl chloride group in this compound?

Methodological Answer: The acyl chloride group undergoes nucleophilic acyl substitution, forming amides or esters. For example:

  • Amide Formation: React with amines (e.g., valine methyl ester) under inert conditions to generate carboxamide derivatives, a common step in synthetic cannabinoid development .
  • Esterification: Use alcohols or phenols in anhydrous solvents (e.g., THF) with a base (e.g., triethylamine) to form esters.

Key Application:

  • Example: Methyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate, a regulated synthetic cannabinoid analog .

Advanced Research Questions

Q. How can researchers address the compound's instability during storage and handling?

Methodological Answer: The acyl chloride's moisture sensitivity necessitates storage under anhydrous conditions (e.g., sealed with molecular sieves) at low temperatures (−20°C). For handling, use Schlenk-line techniques or gloveboxes to exclude humidity. Immediate derivatization (e.g., conversion to stable amides) is recommended if long-term storage is required. Reactivity studies of analogous compounds suggest that electron-withdrawing groups (e.g., fluorine) may enhance stability by reducing hydrolysis rates .

Q. What analytical strategies differentiate structural isomers or analogs of this compound?

Methodological Answer: Liquid chromatography coupled with photodiode array detection (LC-PDA) and high-resolution mass spectrometry (LC-HRMS) can resolve isomers based on retention times and fragmentation patterns. For example:

  • Isomer Separation: LC-MS distinguishes 5F-PB-22 (target compound) from its isoquinolinyl analogs by comparing retention times and UV absorption profiles .
  • Structural Elucidation: ¹⁹F NMR identifies positional isomers (e.g., 4-fluoropentyl vs. 5-fluoropentyl chains) through distinct chemical shifts .

Case Study:

  • Analog Differentiation: Isoquinolinyl-substituted analogs show shorter retention times than quinolinyl derivatives due to steric effects .

Q. How does modifying the fluoropentyl chain length affect biological activity in related compounds?

Methodological Answer: Chain length and fluorine position influence cannabinoid receptor (CB1/CB2) binding affinity. For example:

  • 5-Fluoropentyl vs. 4-Fluorobutyl: The 5-fluoropentyl chain in 1-(5-fluoropentyl)-indole derivatives enhances lipophilicity and receptor interaction compared to shorter chains, as shown in SAR studies of AM-2201 analogs .
  • Biological Assays: Competitive binding assays (using [³H]CP-55,940) and functional cAMP assays quantify potency. Data from related compounds suggest EC₅₀ values in the nanomolar range for CB1 activation .

Key Data:

  • AM-2201 Analog: EC₅₀ = 0.3 nM (CB1) .
  • Structural Trend: Longer fluorinated chains improve membrane permeability but may reduce metabolic stability .

Q. What are the regulatory considerations for handling this compound in academic research?

Methodological Answer: The compound is often classified as a controlled substance due to its structural similarity to synthetic cannabinoids (e.g., 5F-MDMB-PICA). Researchers must:

  • Compliance: Adhere to local regulations (e.g., Hong Kong’s Dangerous Drugs Ordinance) requiring licenses for possession .
  • Documentation: Maintain detailed logs of synthesis quantities and disposal methods.
  • Ethical Review: Submit protocols to institutional biosafety committees for approval .

Q. What synthetic challenges arise in scaling up the production of this compound?

Methodological Answer: Key challenges include:

  • Purification: The crude acyl chloride degrades upon prolonged storage, necessitating in-situ derivatization.
  • Yield Optimization: Use flow chemistry to improve heat and mass transfer during the exothermic reaction with oxalyl chloride.
  • Safety: Handle oxalyl chloride (toxic, corrosive) in fume hoods with appropriate PPE.

Case Study:

  • Scale-Up Protocol: Pilot-scale reactions (>10 g) require strict temperature control (−10°C to 0°C) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.